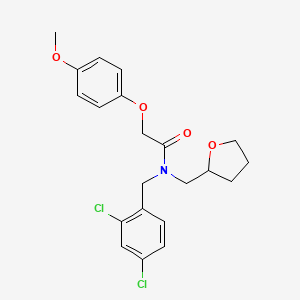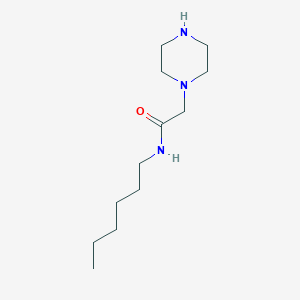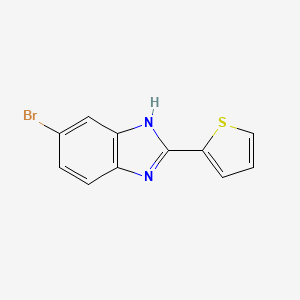
1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a propenone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable in drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with a dimethylamino-substituted aldehyde in the presence of a base such as piperidine in ethanol solvent . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the propenone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Mecanismo De Acción
The mechanism of action of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer research, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the propenone moiety.
Benzothiazole: The parent compound without any substituents.
2-(Benzothiazol-2-yl)phenol: Contains a phenol group attached to the benzothiazole ring.
Uniqueness: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is unique due to the presence of both the benzothiazole ring and the propenone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
(E)-1-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H12N2OS/c1-14(2)8-7-10(15)12-13-9-5-3-4-6-11(9)16-12/h3-8H,1-2H3/b8-7+ |
Clave InChI |
NIVRUHHCEZWKNF-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1=NC2=CC=CC=C2S1 |
SMILES canónico |
CN(C)C=CC(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)




![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)


![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)


